1-Hydroxy-2(1H)-quinolinone

Descripción general

Descripción

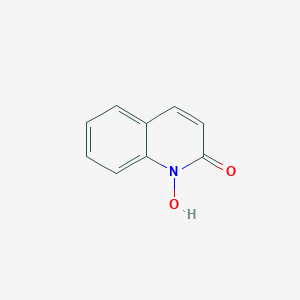

1-Hydroxy-2(1H)-quinolinone is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Activities

1-Hydroxy-2(1H)-quinolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, derivatives of 8-hydroxyquinoline have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Moreover, the anticancer potential of these compounds has been highlighted in several studies. A specific derivative demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for cancer therapy . The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Pharmacological Applications

The quinoline scaffold is recognized for its broad spectrum of pharmacological activities. Recent reviews have compiled data showing that derivatives of this compound possess anti-inflammatory, antioxidant, and antimalarial properties. Notably, these compounds are being explored as potential treatments for diseases like malaria due to their ability to interfere with the life cycle of Plasmodium spp. .

Material Science

Photoacid Generators (PAGs)

A novel application of this compound is in the development of nonionic photoacid generators (PAGs). These compounds are crucial in photolithography processes used in semiconductor manufacturing. The synthesized carboxylate and sulfonate esters of this compound have been shown to exhibit excellent performance as PAGs, facilitating controlled polymerization under UV light .

Dye Applications

Another interesting application lies in dye chemistry. Quinolinone derivatives have been synthesized as azo disperse dyes for dyeing polyester fabrics. These dyes not only provide vibrant colors but also exhibit good fastness properties, making them suitable for textile applications .

Environmental Applications

Heavy Metal Ion Chelation

This compound is known for its chelating properties, particularly in binding heavy metal ions such as lead and mercury. This characteristic is beneficial in environmental remediation efforts aimed at removing toxic metals from contaminated water sources. Studies have demonstrated that these compounds can effectively sequester metal ions, reducing their bioavailability and toxicity .

Summary Table of Applications

Case Studies

Case Study 1: Anticancer Activity

A study conducted by Ikbal et al. focused on synthesizing novel derivatives of this compound and evaluating their anticancer activities against human cancer cell lines. The results indicated that certain modifications to the quinolinone structure significantly enhanced cytotoxicity compared to the parent compound.

Case Study 2: Environmental Remediation

Research involving the use of this compound for heavy metal ion chelation demonstrated its effectiveness in laboratory settings. The compound was able to reduce lead concentrations in contaminated water samples by over 90%, showcasing its potential for practical environmental applications.

Propiedades

IUPAC Name |

1-hydroxyquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNIRGPPIRJASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206723 | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58-57-1 | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinolinol 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV5YI415AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.